

How to address BTZO-1 off-target effects in experiments

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Compound of Interest		
Compound Name:	BTZO-1	
Cat. No.:	B1668015	Get Quote

Technical Support Center: BTZO-1

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of **BTZO-1** in experiments.

Frequently Asked Questions (FAQs) Q1: What is the primary on-target mechanism of BTZO1?

BTZO-1 is a 1,3-benzothiazin-4-one derivative that activates the Antioxidant Response Element (ARE), a key component of the cellular defense against oxidative stress.[1] Its primary mechanism of action is not through the common NRF2-activator pathway of inhibiting KEAP1, but rather through direct binding to the Macrophage Migration Inhibitory Factor (MIF).[1][2] BTZO-1 binds to human MIF with a dissociation constant (Kd) of 68.6 nM.[1][3][4] This interaction is essential for its activity, as reducing MIF levels with siRNA suppresses BTZO-1-induced ARE-mediated gene expression.[1]

Q2: What are the known off-target effects of BTZO-1?

While **BTZO-1** is selective for MIF, broad-spectrum screening has identified potential off-target activities, particularly at higher concentrations. A KINOMEScan against 468 kinases showed that at a concentration of 1 μ M, **BTZO-1** can inhibit CDK8 and EIF2AK4.[5] Additionally, a



GPCR screen identified a weak interaction with the GABAA/BZP receptor.[5] It is crucial to be aware of these potential off-targets when designing experiments and interpreting data.

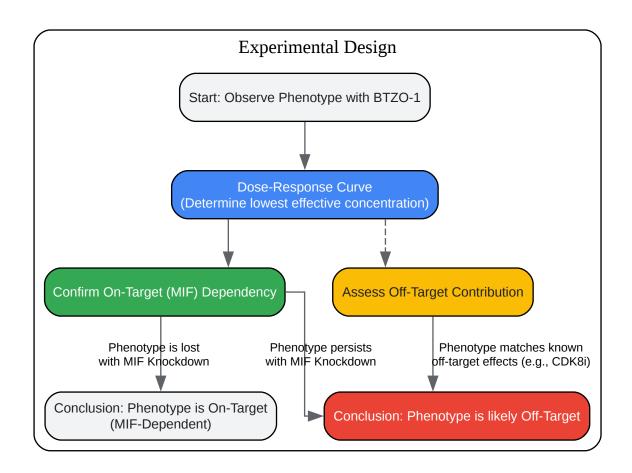
Q3: How does BTZO-1 differ from other NRF2 activators like sulforaphane?

The distinction lies in their upstream mechanism. Most common NRF2 activators, such as sulforaphane, are electrophilic compounds that directly modify cysteine residues on KEAP1, the primary negative regulator of NRF2.[6][7] This modification prevents NRF2 from being degraded, allowing it to accumulate and activate ARE-driven genes. **BTZO-1**, however, does not act on KEAP1 but initiates its signaling through MIF.[2] This fundamental difference in the upstream pathway means that the resulting cellular phenotypes may not be identical, even though both pathways converge on ARE activation.

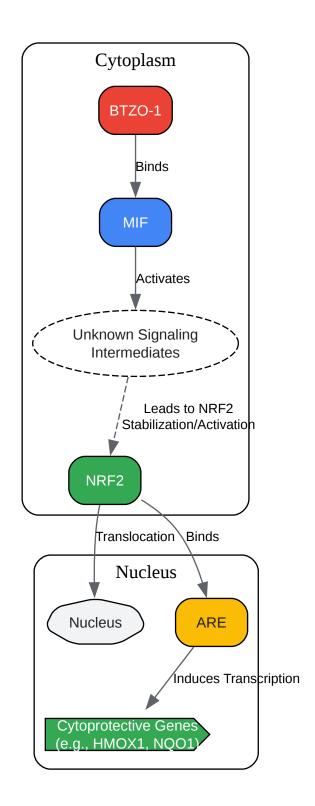
Q4: How should I design my experiments to proactively control for off-target effects?

A robust experimental design is critical for distinguishing on-target from off-target effects. The following workflow is recommended:

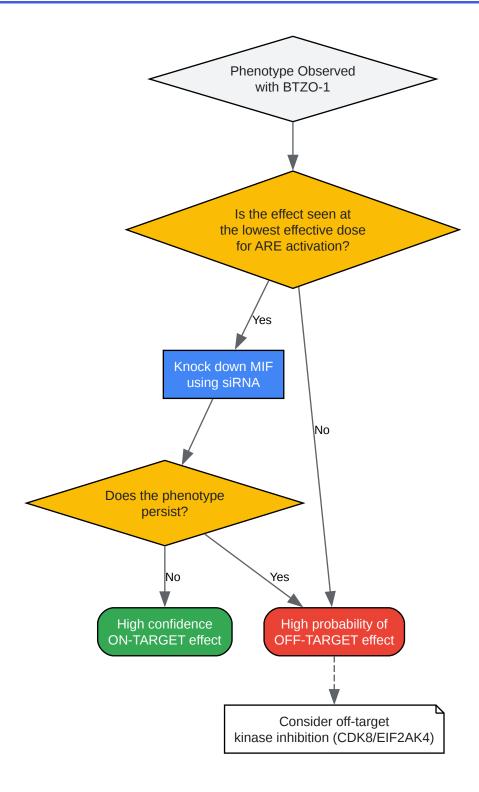












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